2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol
Description
2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol is a six-membered cyclic ketal derived from the acid-catalyzed condensation of glycerol with acetone and aromatic aldehydes. This compound features a 1,3-dioxane ring with two methyl groups at the 2-position and a phenyl group at the 5-position, along with a hydroxyl group . It is synthesized as a byproduct during the ketalization of glycerol, a biodiesel byproduct, with acetone over solid acid catalysts such as ZrO₂-SiO₂ or activated bentonite nanocomposites . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of flavoring agents, fuel additives, and specialty chemicals .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C12H16O3/c1-11(2)14-8-12(13,9-15-11)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
BWVFUKILTREFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves cyclization of phenyl-containing intermediates, such as phenylmalonic acid derivatives, with suitable reagents to form the 1,3-dioxane ring system, followed by functionalization to introduce the hydroxyl group at the 5-position.
Reaction Scheme
- Starting Material: Phenylmalonic acid derivatives or related precursors
- Reagents: Acidic or basic cyclization conditions, often involving dehydrating agents
- Key Steps: Cyclization to form the dioxane ring, subsequent hydroxylation at the 5-position
Representative Data
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclization | Phenylmalonic acid derivative | Acidic dehydration | 75–85% | , |
| Hydroxylation | Hydroxylating agents (e.g., H2O2, NaOH) | Controlled temperature | 70–80% |
Note: Specific experimental details are often proprietary or vary; thus, this method is more conceptual, emphasizing the general pathway.
Synthesis from 2,2-Dimethyl-1,3-dioxan-5-one Derivatives
Method Overview
This method involves the transformation of 2,2-dimethyl-1,3-dioxan-5-one compounds through nucleophilic addition or ring-opening reactions, followed by selective hydroxylation to yield the target compound.
Reaction Pathway
- Starting Material: 2,2-Dimethyl-1,3-dioxan-5-one
- Reagents: Vinylmagnesium chloride, zinc chloride, and other Grignard reagents
- Conditions: Anhydrous tetrahydrofuran (THF), low temperatures (-5°C to 0°C)
Reaction Conditions and Data
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Vinylation | Vinylmagnesium chloride | -5°C to 0°C, in THF | ~85% | |
| Hydroxylation | Hydrolysis with acetic acid | RT, 0.5 h | N/A |
Example:
The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol involves reacting 2,2-dimethyl-1,3-dioxan-5-one with vinylmagnesium chloride in the presence of zinc chloride, followed by hydrolysis and purification, achieving yields around 85%.
Synthesis via Condensation of Acetophenone and Hydroxymethyl Precursors
Method Overview
This approach employs a condensation reaction between acetophenone and hydroxymethyl-containing acids, such as 2,2-bis(hydroxymethyl)propionic acid, under acidic conditions to form the 1,3-dioxane ring with phenyl substitution.
Reaction Pathway
- Starting Material: Acetophenone and 2,2-bis(hydroxymethyl)propionic acid
- Reagents: Sulfuric acid, acetic anhydride
- Conditions: Reflux in acetic anhydride, cooling to precipitate
Data Table
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Acetophenone + bis(hydroxymethyl)propionic acid | Reflux with sulfuric acid, acetic anhydride | ~84% |
Note: The product obtained is a cyclic compound with a phenyl group and hydroxymethyl substituents, which can be further converted to the target compound through hydroxylation or reduction.
Synthesis from Phenylmalonic Acid and Acetone
Method Overview
This route involves condensation of phenylmalonic acid with acetone under acidic conditions, followed by cyclization to produce the 1,3-dioxane ring with phenyl and methyl groups.
Reaction Conditions
- Reagents: Sulfuric acid, acetic anhydride
- Conditions: Reflux at 20°C for 6 hours, followed by cooling
Research Data
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Phenylmalonic acid + acetone | Acidic reflux | ~84% |
Summary of Key Data and Reaction Conditions
Scientific Research Applications
2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol involves its ability to undergo ring-opening polymerization and other chemical transformations. The dioxane ring can interact with various molecular targets, facilitating the formation of new chemical bonds and structures. This compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which modulate its chemical behavior .
Comparison with Similar Compounds
Solketal (2,2-Dimethyl-1,3-dioxolane-4-yl methanol)
- Structural Differences : Solketal is a five-membered 1,3-dioxolane ring with a hydroxymethyl group at the 4-position and two methyl groups at the 2-position. In contrast, 2,2-dimethyl-5-phenyl-1,3-dioxan-5-ol has a six-membered 1,3-dioxane ring with a phenyl substituent .
- Synthesis Selectivity : Catalytic studies show higher selectivity for solketal (70–85%) compared to 2,2-dimethyl-1,3-dioxan-5-ol (15–30%) due to the thermodynamic stability of five-membered rings and steric hindrance from the phenyl group in the latter .
- Applications: Solketal is widely used as a fuel oxygenate and plasticizer, whereas the phenyl-substituted dioxane derivative finds niche applications in flavor chemistry (e.g., cherry, almond notes) .
2-Phenyl-1,3-dioxan-5-ol
- Structural Differences : Lacks the 2,2-dimethyl groups but retains the phenyl and hydroxyl substituents on the dioxane ring .
- Reactivity : The absence of methyl groups reduces steric hindrance, making it more reactive in nucleophilic substitution reactions (e.g., bromination with LiBr in acetonitrile yields trans-5-bromo-2-phenyl-1,3-dioxan) .
- Applications : Used as a precursor for benzaldehyde-derived flavoring agents and in the synthesis of green cyclic acetals .
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
- Functional Group Variation: Replaces the hydroxyl group with a ketone, forming a dioxolanone ring .
- Reactivity : The ketone enhances electrophilicity, enabling alkylation reactions under mild conditions (e.g., with LDA as a base) .
- Applications : Serves as a versatile intermediate in asymmetric synthesis, contrasting with the hydroxylated dioxane’s role in flavor and fuel industries .
Fluorinated Derivatives (e.g., 2,2-Dimethyl-5-phenyl-1,1,3,3-tetrafluorocyclohexane)
- Structural Modifications : Fluorine atoms replace hydroxyl and hydrogen groups, significantly altering electronic properties .
- Synthesis Challenges : Fluorination requires harsh conditions (e.g., DAST reagent), and success depends on the presence of sterically protected ketone groups .
- Applications : Fluorinated analogs are explored for pharmaceutical and agrochemical uses, diverging from the parent compound’s industrial applications .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity Comparison
Key Research Findings
Steric and Electronic Effects: The 2,2-dimethyl groups in 2,2-dimethyl-5-phenyl-1,3-dioxan-5-ol introduce steric hindrance, reducing reactivity in substitution reactions compared to non-methylated analogs .
Catalytic Influence : Acidic sites (Brønsted vs. Lewis) in catalysts like ZrO₂-SiO₂ favor solketal formation, while phenyl-substituted dioxanes form at lower selectivity due to slower kinetics .
Industrial Relevance : The compound’s phenyl group enhances its value in flavor chemistry, whereas solketal’s smaller structure suits bulk applications like biodiesel blending .
Biological Activity
2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol (C12H16O3) is a cyclic acetal known for its stability and versatility in organic synthesis. This compound has garnered attention not only for its chemical properties but also for its potential biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol, summarizing key findings from various studies and presenting data in tabular format for clarity.
The molecular structure of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol includes a dioxane ring substituted with phenyl and dimethyl groups. Its unique structure contributes to its reactivity and stability in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol |
| InChI Key | BWVFUKILTREFDM-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against various bacteria have been documented as follows:
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 2.0 |
| Salmonella gallinarum | 0.05 |
| Listeria monocytogenes | 0.5 |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol has been explored through various in vitro studies. The compound has shown promising results against different cancer cell lines:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (liver cancer) | 22.5 |
| HCT116 (colon cancer) | 15.4 |
| A549 (lung cancer) | 13.6 |
Mechanistically, it appears that the compound induces apoptosis and inhibits cell proliferation by targeting critical signaling pathways such as PI3K/AKT .
The biological activity of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol is attributed to its ability to undergo various chemical transformations. The dioxane ring can interact with cellular targets, facilitating the formation of new chemical bonds that may disrupt normal cellular functions. This reactivity is influenced by the electron-donating and withdrawing effects of the substituents on the dioxane ring.
Case Studies
Several case studies have highlighted the biological applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial counts in infected wounds compared to control groups.
- Cancer Treatment : Another research effort focused on the use of nanosuspensions of this compound to enhance its solubility and bioavailability in cancer therapy, showing improved therapeutic outcomes in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
